Cas no 826-35-7 (dimethyl trans-1,2-cyclopropanedicarboxylate)

dimethyl trans-1,2-cyclopropanedicarboxylate structure
826-35-7 structure
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7
C7H10O4
158.151902675629
MFCD00062806
723324
6429599

dimethyl trans-1,2-cyclopropanedicarboxylate Properties

Names and Identifiers

    • 1,2-Cyclopropanedicarboxylicacid, 1,2-dimethyl ester, (1R,2R)-rel-
    • dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE
    • NULL
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester,E
    • cyclopropane-trans-1,2-dicarboxylic acid dimethyl ester
    • dimethyl trans-cyclopropane-1,2-dicarboxylate
    • dimethyl trans-cyclopropanedicarboxylate
    • trans-dimethyl cyclopropane dicarboxylate
    • dimethyl trans-1,2-cyclopropanedicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel- (9CI)
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, trans- (8CI)
    • rel-1,2-Dimethyl (1R,2R)-1,2-cyclopropanedicarboxylate (ACI)
    • (trans)-1,2-Bis(methoxycarbonyl)cyclopropane
    • Dimethyl (±)-trans-cyclopropane-1,2-dicarboxylate
    • SCHEMBL974400
    • (1R,2R)-dimethyl cyclopropane-1,2-dicarboxylate
    • dimethyl-trans-1,2-cyclopropanedicarboxylate
    • P10056
    • AKOS016346730
    • (1R,2R)-rel-Dimethyl cyclopropane-1,2-dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2R)-rel-
    • 1,2-dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
    • DTXSID10423928
    • 826-35-7
    • MFCD00062806
    • DB-008579
    • AS-50384
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester, E
    • trans-cyclopropane-1,2-dicarboxylic acid dimethylester
    • CS-0028052
    • dimethyl (+/-)-trans-cyclopropane-1,2-dicarboxylate
    • Dimethyltrans-1,2-cyclopropanedicarboxylate
    • +Expand
    • MFCD00062806
    • JBVOSZYUSFDYIN-RFZPGFLSSA-N
    • 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
    • C([C@@H]1C[C@H]1C(=O)OC)(=O)OC

Computed Properties

  • 158.05800
  • 0
  • 4
  • 4
  • 158.057909
  • 11
  • 167
  • 0
  • 2
  • 0
  • 0
  • 0
  • 1
  • 0.1
  • nothing
  • 0
  • 52.6

Experimental Properties

  • -0.03150
  • 52.60000
  • 1.4425-1.4445
  • 101 °C (18 mmHg)
  • 99°C
  • Colorless Transparent Liquid
  • Insoluble in water
  • 1.12

dimethyl trans-1,2-cyclopropanedicarboxylate Security Information

dimethyl trans-1,2-cyclopropanedicarboxylate Customs Data

  • 2917209090
  • China Customs Code:

    2917209090

    Overview:

    HS:2917209090 other(Cycloalkane\Cycloene\Cyclic terpene)Polycarboxylic acid VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2917209090 other cyclanic, cyclenic or cyclotherpenic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

dimethyl trans-1,2-cyclopropanedicarboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008KFI-500mg
DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE
826-35-7 97.00%
500mg
$21.00
A2B Chem LLC
AD98926-500mg
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
500mg
$20.00
Aaron
AR008KNU-250mg
DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE
826-35-7 97%
250mg
$8.00
abcr
AB153718-1 g
Dimethyl trans-1,2-cyclopropanedicarboxylate; .
826-35-7
1 g
€94.00 2023-07-20
Apollo Scientific
OR923179-1g
Dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 95%
1g
£125.00 2024-05-23
Chemenu
CM293995-5g
Dimethyl trans-cyclopropane-1,2-dicarboxylate
826-35-7 95%
5g
$338
eNovation Chemicals LLC
D497084-10G
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
10G
$145 2022-06-05
TRC
D478848-500mg
Dimethyl trans-1,2-Cyclopropanedicarboxylate
826-35-7
500mg
$ 75.00 2023-09-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB05249-25g
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 95
25g
$735
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123822-500MG
dimethyl trans-1,2-cyclopropanedicarboxylate
826-35-7 97%
500MG
¥ 138.00 2023-04-13

dimethyl trans-1,2-cyclopropanedicarboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Acetonitrile
1.2 Solvents: Pentane ,  Hexane
Reference
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Triphenylphosphine (nickel complex) ,  Nickel (complexes) Solvents: Acetonitrile
Reference
Indirect electrochemical activation of gem-dihalo compounds - synthetic applications
Leonel, Eric; et al, Proceedings - Electrochemical Society, 2001, 2001, 2001-14

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene
Reference
Secondary deuterium kinetic isotope effects at the termini of cis-1,2-divinylcyclopropane and cis-1,2-divinylcyclobutane in their 3,3-sigmatropic shifts: evidence for different transition-state structures
Gajewski, Joseph J.; et al, Journal of Organic Chemistry, 1990, 55(2), 674-9

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Methanol ,  Toluene
Reference
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride
Reference
The synthesis and cycloaddition reactions of 3-azabicyclo[3.1.0]hex-2-ene 3-oxide and 3-azabicyclo[3.2.0]hept-2-ene 3-oxide. Highly strained bicyclic nitrones
Tufariello, Joseph J.; et al, Tetrahedron Letters, 1987, 28(3), 267-70

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Ammonium acetate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 8

Reaction Conditions
1.1 -
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  48 h, reflux
1.2 Catalysts: Sulfuric acid ;  reflux
Reference
Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid
Hugentobler, Katharina G.; et al, Organic & Biomolecular Chemistry, 2014, 12(4), 615-623

Synthetic Circuit 11

Reaction Conditions
Reference
Stereochemistry of the thermal isomerizations of (2S,3R)-2-methoxymethyl-2,3-dideuterio-1-(dideuteriomethylene)cyclopropane
Baldwin, John E.; et al, Tetrahedron, 1982, 38(6), 825-35

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
Reference
Fragment-Based Design of Selective Nanomolar Ligands of the CREBBP Bromodomain
Unzue, Andrea; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1350-1356

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Titanium tetrachloride
Reference
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Precursors for the synthesis of cyclopropanes and cyclobutanes
Wallace, I. H. M.; et al, Tetrahedron, 1983, 39(6), 847-53

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Titanium tetrachloride
Reference
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Solvents: Pentane ,  Hexane
Reference
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

Synthetic Circuit 19

Reaction Conditions
Reference
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Bromine ,  Phosphorus tribromide
2.1 -
Reference
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Lithium diisopropylamide
2.1 Reagents: Titanium tetrachloride
Reference
1,5-Bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes. Cyclopropane synthesis via intramolecular coupling
Chan, T. H.; et al, Tetrahedron Letters, 1982, 23(8), 799-802

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
2.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 23

Reaction Conditions
1.1 Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium azide Solvents: Chloroform ;  15 min, rt; 12 h, 45 °C
2.1 Reagents: Sodium carbonate Solvents: Dichloromethane ;  3 h, 20 °C; 3 h, 20 °C; 1 h, 20 °C
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 Solvents: Dimethyl sulfoxide
Reference
Chemistry of sulfoxides and related compounds. XXVI. Preparation and synthetic applications of (dimethylamino)phenyloxosulfonium methylide
Johnson, Carl Randolph; et al, Journal of the American Chemical Society, 1970, 92(22), 6594-8

dimethyl trans-1,2-cyclopropanedicarboxylate Raw materials

dimethyl trans-1,2-cyclopropanedicarboxylate Preparation Products

dimethyl trans-1,2-cyclopropanedicarboxylate Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
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(CAS:826-35-7)
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17558870519
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(CAS:826-35-7)
JI ZHI SHI JI
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